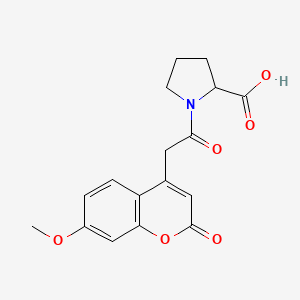

7-Methoxycoumarin-4-acetyl-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxycoumarin-4-acetyl-L-proline (7-MCA-L-Pro) is a synthetic compound that has been studied for its potential use as a medicinal agent and in laboratory experiments. It is a derivative of coumarin, a natural plant-derived compound with a variety of pharmacological properties. 7-MCA-L-Pro has been studied for its ability to inhibit certain enzymes, modulate cell signaling pathways, and induce apoptosis. In addition, its potential applications in laboratory experiments have been explored.

Aplicaciones Científicas De Investigación

Fluorescence Resonance Energy Transfer (FRET) Pairs

7-Methoxycoumarin-4-acetyl-L-proline, also known as MCA, is widely used for developing FRET pairs with dinitrophenyl (DNP) . FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.

Fluorescent Substrate

7-Methoxycoumarin-4-acetyl-L-proline is a quenched fluorescent substrate . It can be used in various assays that require a fluorescent signal to quantify the presence or activity of a specific biomolecule.

Enzyme Assays

This compound is used for the assay of crude enzymes . Enzyme assays are laboratory methods for measuring enzymatic activity. They are vital for the study of enzyme kinetics and enzyme inhibition.

Peptide & Protein Analysis

MCA is used in the research area of peptide & protein analysis . The fluorescence properties of MCA make it a useful tool for studying the structure, function, and interactions of proteins and peptides.

Matrix Metalloproteinases Substrate

7-Methoxycoumarin-4-acetyl-L-proline is used as a fluorescence-quenching substrate for Matrix Metalloproteinases . Matrix Metalloproteinases (MMPs) are a group of enzymes that play a crucial role in tissue remodeling and in the disease progression of cancer and fibrosis.

Labeling Reagents

MCA is used as a labeling reagent . Labeling reagents are used in biochemistry and molecular biology to introduce a label, such as a fluorescent tag, into a molecule of interest. This allows for the detection and purification of the labeled molecule, and the study of its behavior in the cell.

Mecanismo De Acción

Target of Action

The primary target of 7-Methoxycoumarin-4-acetyl-L-proline is crude enzymes . This compound serves as a quenched fluorescent substrate for these enzymes .

Mode of Action

7-Methoxycoumarin-4-acetyl-L-proline interacts with its targets by serving as a quenched fluorescent substrate . It contains a methoxycoumarin group instead of tryptophan, which is used for the assay of crude enzymes .

Biochemical Pathways

It is known that this compound is used as a substrate for the assay of crude enzymes , suggesting that it may be involved in various enzymatic reactions.

Result of Action

Given its role as a quenched fluorescent substrate for crude enzymes , it can be inferred that this compound may influence the activity of these enzymes and subsequently affect various cellular processes.

Action Environment

It is generally recommended to handle this compound in a well-ventilated place, and it should be stored at a temperature of -20°c . These recommendations suggest that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation and temperature.

Propiedades

IUPAC Name |

1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-23-11-4-5-12-10(8-16(20)24-14(12)9-11)7-15(19)18-6-2-3-13(18)17(21)22/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFOAEFTUYEMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxycoumarin-4-acetyl-L-proline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)